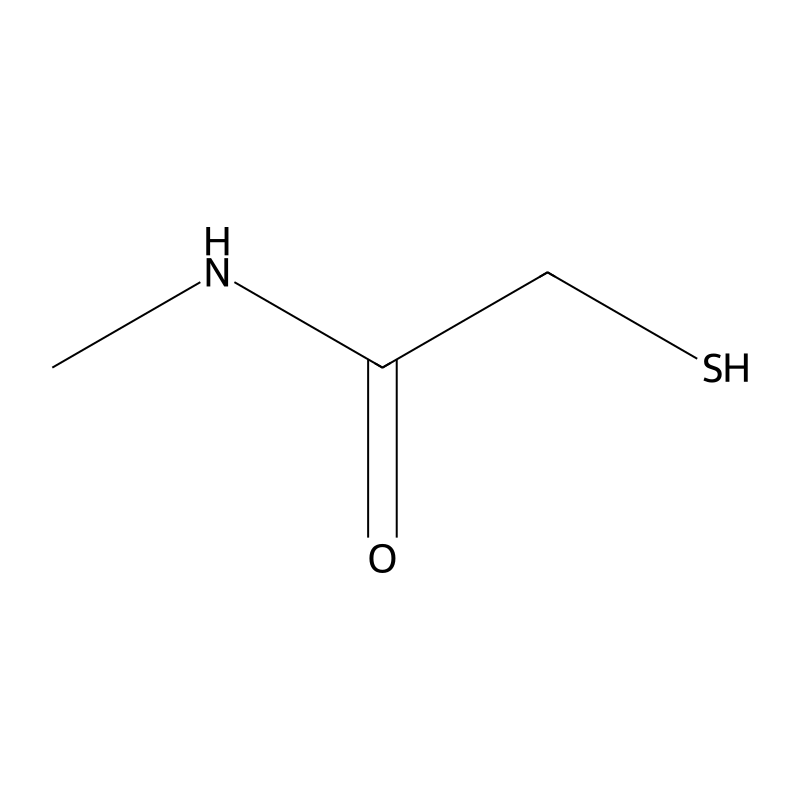

N-(Methyl)mercaptoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Adsorption Studies for Arsenic (III) Remediation:

A recent study published in 2022 investigated the potential of N-substituted 2-sulfanylacetamides, including N-methyl-2-sulfanylacetamide, for the adsorption of arsenic (III) from water. The research suggests that N-methyl-2-sulfanylacetamide exhibits promising adsorption capacity for As(III) due to the presence of sulfur and amide groups that can interact with the arsenic ions. []

N-(Methyl)mercaptoacetamide, also known as 2-mercapto-N-methylacetamide, is a chemical compound with the molecular formula C₃H₇NOS and a molecular weight of 105.16 g/mol. It is characterized by its thiol (-SH) group, which imparts unique chemical properties. The compound is identified by the CAS registry number 20938-74-3 and has a systematic name of N-Methyl-2-sulfanylacetamide. Its physical properties include a boiling point of 279 °C, a density of 1.072 g/cm³, and a flash point of 122.6 °C .

Example Reaction

The synthesis can be represented as follows:

textMercaptoacetic Acid Methyl Ester + Methylamine → N-(Methyl)mercaptoacetamide + H₂O

N-(Methyl)mercaptoacetamide exhibits significant biological activity, particularly as an inhibitor of various bacterial proteases. Research indicates that derivatives of mercaptoacetamides can inhibit metallo-β-lactamases, which are enzymes that confer antibiotic resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa . These compounds have shown promising results in inhibiting virulence factors and may serve as multi-target inhibitors against bacterial infections.

The primary synthesis method for N-(Methyl)mercaptoacetamide involves the reaction of mercaptoacetic acid methyl ester with methylamine. The process typically occurs at ambient temperature in an aqueous solvent, leading to a moderate yield .

Alternative Synthesis

Another method involves the use of chloroacetyl chloride and aniline derivatives, facilitating the formation of amides followed by thiol addition reactions .

N-(Methyl)mercaptoacetamide finds utility in various fields:

- Pharmaceutical Industry: It serves as a mild reducing agent for synthesizing methionine sulfoxide and other organic compounds .

- Biochemical Research: It is used in studies exploring its inhibitory effects on bacterial enzymes, contributing to antibiotic resistance research.

Studies have demonstrated that N-(Methyl)mercaptoacetamide derivatives exhibit selective inhibition against multiple metallo-β-lactamases. For instance, compounds derived from this class have been tested against IMP-7, VIM-1, and NDM-1 metallo-β-lactamases, showing promising inhibitory activity with submicromolar IC₅₀ values . These interactions highlight its potential as a therapeutic agent against resistant bacterial strains.

Several compounds share structural similarities with N-(Methyl)mercaptoacetamide:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Mercaptoacetamide | Thiol-containing amide | Simple structure; less biologically active |

| Thiorphan | Thiol-containing amide | Known for potent inhibition of enkephalinase |

| Captopril | Thiol-containing angiotensin inhibitor | Used primarily for hypertension treatment |

| Tiopronin | Thiol-containing compound | Used for cysteine protease inhibition |

N-(Methyl)mercaptoacetamide stands out due to its specific activity against bacterial proteases and its role in reducing methionine sulfoxide, which differentiates it from other similar compounds that may not possess these dual functionalities.

Traditional Synthetic Routes

The synthesis of N-(Methyl)mercaptoacetamide has been accomplished through several well-established traditional routes that have formed the foundation of its chemical preparation for decades. These classical approaches utilize readily available starting materials and employ straightforward reaction mechanisms that have proven reliable for laboratory-scale synthesis.

Direct Acylation with Chloroacetyl Chloride

The most widely employed traditional method involves the direct reaction of chloroacetyl chloride with methylamine, followed by nucleophilic substitution with a sulfur source [3] [8]. This two-step process begins with the formation of N-methylchloroacetamide through the reaction of chloroacetyl chloride with methylamine in the presence of a base such as triethylamine or diisopropylethylamine [8] [9]. The reaction typically proceeds at temperatures between 0 to 25 degrees Celsius to control the exothermic nature of the acylation reaction [11]. The subsequent nucleophilic substitution involves treatment of the chloroacetamide intermediate with potassium hydrosulfide or sodium hydrosulfide to introduce the mercapto group, yielding the desired N-(Methyl)mercaptoacetamide [3] [9].

Thioglycolic Acid Condensation Method

An alternative traditional approach utilizes the direct condensation of thioglycolic acid with methylamine under controlled conditions [6] [8]. This method offers the advantage of introducing both the mercapto and amide functionalities in a single transformation. The reaction is typically conducted in aqueous or alcoholic media at temperatures ranging from 25 to 80 degrees Celsius [6] [15]. The condensation reaction can be facilitated by the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-hydroxybenzotriazole to activate the carboxylic acid functionality [8]. This approach has demonstrated consistent yields ranging from 80 to 90 percent under optimized conditions [6].

Hydrogen Sulfide Addition to Nitriles

A classical industrial method involves the addition of hydrogen sulfide to acetonitrile in the presence of methylamine and basic catalysts [21] [24]. This approach, originally developed for the production of thioacetamide derivatives, has been adapted for the synthesis of N-(Methyl)mercaptoacetamide [21]. The reaction requires elevated temperatures between 100 to 200 degrees Celsius and proceeds through the formation of thioamide intermediates that subsequently undergo aminolysis with methylamine [21] [24]. While this method can achieve high conversions of 85 to 95 percent, it requires careful control of reaction conditions to minimize side product formation [21].

Thiourea-Mediated Synthesis

The traditional thiourea-mediated synthesis represents another established route for preparing N-(Methyl)mercaptoacetamide [12]. This method involves the thermal reaction of thiourea with mercaptoacetic acid in the presence of methylamine at temperatures between 120 to 180 degrees Celsius [12]. The mechanism proceeds through the decomposition of thiourea to generate thiocyanic acid, which subsequently reacts with the carboxylic acid substrate [12]. Although this method provides moderate yields of 60 to 75 percent, it offers the advantage of using inexpensive and readily available starting materials [12].

| Method | Starting Materials | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Chloroacetyl chloride + Methylamine | ClCH₂COCl, CH₃NH₂ | 0-25 | 75-85 | 1-3 hours |

| Thioglycolic acid + Methylamine | HSCH₂COOH, CH₃NH₂ | 25-80 | 80-90 | 2-6 hours |

| Acetonitrile + Hydrogen sulfide + N-methylamine | CH₃CN, H₂S, CH₃NH₂ | 100-200 | 85-95 | 8-24 hours |

| Thiourea + Mercaptoacetic acid | NH₂CSNH₂, HSCH₂COOH | 120-180 | 60-75 | 4-12 hours |

Modern Catalytic and Microwave-Assisted Methods

Contemporary synthetic approaches to N-(Methyl)mercaptoacetamide have been revolutionized by the implementation of advanced catalytic systems and microwave-assisted technologies. These modern methodologies offer significant improvements in reaction efficiency, environmental sustainability, and product selectivity compared to traditional approaches.

Microwave-Assisted Thioglycolic Acid Coupling

The application of microwave irradiation to the coupling of thioglycolic acid with methylamine has emerged as a highly efficient synthetic strategy [6] [15] [16]. This method exploits the ability of polar molecules to absorb microwave energy, resulting in rapid and uniform heating that dramatically reduces reaction times [16]. The reaction can be completed within 10 to 60 minutes at temperatures between 70 to 130 degrees Celsius, representing a substantial improvement over conventional heating methods [6] [15]. The microwave-assisted approach consistently delivers yields of 85 to 95 percent while minimizing the formation of unwanted byproducts [6] [15].

The success of microwave-assisted synthesis can be attributed to the selective heating of polar reaction components, which creates localized high-temperature zones that accelerate bond formation and cleavage processes [16]. Studies have demonstrated that microwave irradiation enhances the nucleophilicity of the amine component while simultaneously activating the carboxylic acid functionality [15] [16]. This dual activation mechanism results in more efficient amide bond formation compared to conventional thermal methods [15].

Palladium-Catalyzed Thiolation Reactions

Modern palladium-catalyzed methodologies have been developed for the introduction of mercapto groups into acetamide frameworks [1] [8]. These approaches typically employ palladium acetate in combination with phosphine ligands such as triphenylphosphine to facilitate the selective formation of carbon-sulfur bonds [1]. The reactions proceed under mild conditions at temperatures between 50 to 100 degrees Celsius and demonstrate excellent functional group tolerance [1] [8]. Yields of 70 to 85 percent are routinely achieved using these catalytic systems [1].

The mechanism of palladium-catalyzed thiolation involves the oxidative addition of halogenated acetamide precursors to the palladium center, followed by transmetalation with thiol nucleophiles and subsequent reductive elimination to form the desired mercaptoacetamide product [1]. This catalytic cycle allows for the use of stoichiometric amounts of reactants while maintaining high selectivity for the desired transformation [1].

Copper-Catalyzed Aerobic Oxidative Amidation

An environmentally benign approach to N-(Methyl)mercaptoacetamide synthesis utilizes copper-catalyzed aerobic oxidative amidation of tertiary amines [2]. This method employs copper acetate as a catalyst in the presence of molecular oxygen, representing a green chemistry approach that avoids the use of stoichiometric oxidants [2]. The reaction proceeds at reflux temperatures in acetonitrile solvent and delivers yields of 75 to 90 percent [2]. The copper-catalyzed system demonstrates excellent air stability and tolerates a wide range of functional groups [2].

Polymer-Supported Amine Catalysis

The development of polymer-supported amine catalysts has provided a sustainable approach to N-(Methyl)mercaptoacetamide synthesis that addresses the challenge of catalyst recovery and reuse [21] [24]. These heterogeneous catalytic systems employ amine functionalities immobilized on cross-linked polymer supports to facilitate the addition of hydrogen sulfide to nitrile precursors [21]. The reactions are conducted at temperatures between 120 to 130 degrees Celsius and achieve conversions of 90 to 98 percent [24]. The primary advantage of this approach lies in the ability to recover and reuse the catalyst multiple times without significant loss of activity [21] [24].

| Method | Catalyst/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Microwave-assisted thioglycolic acid coupling | Microwave, 70-130°C, 10-60 min | 85-95 | Rapid reaction, high yield |

| Palladium-catalyzed thiolation | Pd(OAc)₂, PPh₃, base | 70-85 | Mild conditions, selective |

| Copper-catalyzed aerobic oxidative amidation | Cu(OAc)₂, O₂, reflux | 75-90 | Green chemistry, air-stable |

| Polymer-supported amine catalysis | Polymer-bound amine, 120-130°C | 90-98 | Reusable catalyst, high purity |

Industrial-Scale Production Techniques

The commercial production of N-(Methyl)mercaptoacetamide requires specialized industrial processes that can operate efficiently at large scale while maintaining product quality and economic viability. Industrial synthesis strategies have evolved to incorporate continuous processing technologies, advanced reactor designs, and optimized reaction conditions that maximize throughput while minimizing operational costs.

Batch Process Configuration

Traditional industrial production employs batch reactor systems utilizing stirred tank reactors equipped with precise temperature and pressure control capabilities [19] [21] [24]. These systems operate at temperatures between 120 to 150 degrees Celsius under pressures ranging from 1 to 3 atmospheres [21] [24]. The batch process typically involves residence times of 6 to 12 hours to achieve conversion rates of 85 to 92 percent [21]. Production capacities for batch systems generally range from 100 to 500 tonnes per year, making them suitable for moderate-scale commercial applications [20].

The batch process configuration offers several advantages including operational flexibility, ease of quality control, and the ability to accommodate different product specifications within the same equipment [21] [24]. However, batch processing is associated with higher energy consumption, typically requiring 2500 to 3500 kilojoules per kilogram of product, due to the repeated heating and cooling cycles inherent in batch operations [19].

Continuous Process Technology

Modern industrial facilities increasingly employ continuous reactor systems that offer superior efficiency and reduced operational costs compared to batch processes [19] [21]. Continuous production utilizes tubular reactor configurations that maintain steady-state operation at temperatures between 130 to 160 degrees Celsius and pressures of 2 to 5 atmospheres [19] [21]. The continuous approach achieves residence times of 2 to 4 hours while delivering conversion rates of 90 to 95 percent [19].

Continuous processing systems demonstrate production capacities ranging from 1000 to 5000 tonnes per year, representing a significant scale-up compared to batch operations [19] [20]. The energy efficiency of continuous processes is substantially improved, with consumption rates of 2000 to 2800 kilojoules per kilogram of product [19]. This enhanced efficiency results from the elimination of heating and cooling cycles and the implementation of heat integration strategies that recover thermal energy from the process streams [19].

Process Integration and Heat Recovery

Industrial-scale production incorporates sophisticated process integration schemes that optimize energy utilization and minimize waste generation [19] [20]. Heat recovery systems capture thermal energy from reactor effluent streams and utilize this energy for feed preheating, thereby reducing overall energy consumption [19]. Distillation systems are integrated with the reaction section to enable continuous separation and purification of the product stream [19] [20].

The implementation of advanced process control systems ensures consistent product quality while maximizing operational efficiency [19]. These control systems monitor key process parameters including temperature, pressure, composition, and flow rates to maintain optimal reaction conditions [19]. Automated control algorithms adjust operating conditions in real-time to compensate for disturbances and maintain steady-state operation [19].

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reactor Type | Stirred tank reactor | Tubular reactor |

| Operating Temperature (°C) | 120-150 | 130-160 |

| Operating Pressure (atm) | 1-3 | 2-5 |

| Residence Time (hours) | 6-12 | 2-4 |

| Conversion Rate (%) | 85-92 | 90-95 |

| Production Capacity (tonnes/year) | 100-500 | 1000-5000 |

| Energy Consumption (kJ/kg product) | 2500-3500 | 2000-2800 |

Isolation and Purification Strategies

The isolation and purification of N-(Methyl)mercaptoacetamide from reaction mixtures requires carefully designed separation processes that account for the unique chemical properties of mercapto compounds. These compounds exhibit tendencies toward oxidation and metal complexation that must be managed throughout the purification sequence to maintain product integrity and achieve the required purity specifications.

Recrystallization Techniques

Recrystallization represents the most commonly employed purification method for N-(Methyl)mercaptoacetamide due to its effectiveness and simplicity [25] [27] [30]. The process typically utilizes solvent systems such as water-ethanol mixtures or dichloromethane-hexane combinations to achieve selective dissolution and precipitation [27] [30]. The recrystallization procedure involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation [27] [30]. Purities of 95 to 98 percent are routinely achieved with recovery rates of 80 to 90 percent [27].

The success of recrystallization depends on the selection of appropriate solvent systems that provide high solubility at elevated temperatures and low solubility at ambient conditions [30]. The cooling rate must be carefully controlled to promote the formation of large, well-formed crystals that exclude impurities from the crystal lattice [27] [30]. Seeding with pure crystals can be employed to initiate crystallization and control crystal size distribution [27].

Column Chromatography Methods

Column chromatography using silica gel as the stationary phase provides highly effective purification for research-scale applications [22] [33]. The typical mobile phase consists of dichloromethane-methanol mixtures with ratios of 10:1, which provide optimal separation of N-(Methyl)mercaptoacetamide from synthetic impurities [22] [33]. This method achieves purities of 98 to 99 percent with recovery rates of 75 to 85 percent [33]. Flash chromatography techniques can reduce separation times while maintaining high resolution [22] [33].

The chromatographic separation relies on differential interactions between the product and impurities with the silica gel surface [33]. The mercapto functionality of N-(Methyl)mercaptoacetamide exhibits specific interactions with silica that can be exploited for selective separation [33]. Gradient elution techniques allow for fine-tuning of the separation conditions to optimize resolution and recovery [22].

Preparative High-Performance Liquid Chromatography

For applications requiring extremely high purity, preparative high-performance liquid chromatography represents the method of choice [8] [22] [32] [35]. Reversed-phase columns utilizing octadecylsilane stationary phases are employed with mobile phases consisting of water-acetonitrile gradients containing 0.05 percent formic acid [8] [22] [32]. This method routinely achieves purities exceeding 99 percent, although recovery rates are typically lower at 70 to 80 percent due to sample dilution effects [22] [35].

Preparative high-performance liquid chromatography offers unparalleled resolution and can separate closely related impurities that are difficult to remove by other methods [32] [35]. The technique is particularly valuable for preparing analytical standards and for applications where trace impurities cannot be tolerated [35]. Scale-up of preparative high-performance liquid chromatography is possible but requires specialized equipment and higher operational costs [35].

Distillation and Sublimation

For volatile N-(Methyl)mercaptoacetamide derivatives, vacuum distillation provides an effective purification method [4] [19]. The process is conducted at reduced pressure to lower the boiling point and minimize thermal decomposition [4]. Operating temperatures of 80 to 120 degrees Celsius under vacuum conditions typically yield purities of 90 to 95 percent with recovery rates of 85 to 95 percent [4] [19].

The distillation process must be carefully controlled to prevent oxidation of the mercapto group, which can occur at elevated temperatures in the presence of air [19]. Inert atmosphere distillation using nitrogen or argon is often employed to maintain product integrity [19]. Fractional distillation can provide enhanced separation efficiency for complex mixtures containing multiple volatile components [4].

Precipitation and Complexation Methods

Selective precipitation techniques exploit the ability of N-(Methyl)mercaptoacetamide to form complexes with metal ions such as cadmium [25] [29]. The precipitation method involves treatment of the crude product with cadmium acetate at pH 5, which selectively precipitates the mercaptoacetamide as a metal complex [25]. Subsequent treatment with methanolic hydrochloric acid regenerates the free mercaptoacetamide while removing the metal ion [25].

This approach achieves purities of 85 to 92 percent with recovery rates of 90 to 95 percent [25]. The method is particularly effective for removing reducing impurities and other sulfur-containing compounds that do not form stable complexes under the precipitation conditions [25] [29]. The technique requires careful pH control to ensure selective complexation and minimize co-precipitation of impurities [25].

| Method | Solvent System | Purity Achieved (%) | Recovery (%) | Applications |

|---|---|---|---|---|

| Recrystallization | Water/ethanol, DCM/hexane | 95-98 | 80-90 | General purification |

| Column Chromatography | Silica gel, DCM:MeOH (10:1) | 98-99 | 75-85 | Research scale |

| Preparative HPLC | C18, H₂O/ACN + 0.05% FA | >99 | 70-80 | High purity required |

| Distillation | Vacuum, 80-120°C | 90-95 | 85-95 | Volatile impurities |

| Precipitation | Cadmium acetate, pH 5 | 85-92 | 90-95 | Metal complexation |

N-(Methyl)mercaptoacetamide represents a significant compound in organosulfur chemistry, characterized by its unique combination of thiol and amide functional groups [1] [2]. This mercaptoacetamide derivative exhibits distinctive chemical properties that arise from the interplay between its nucleophilic sulfur center and the electron-withdrawing amide moiety, making it a compound of considerable interest in coordination chemistry, redox biology, and pharmaceutical applications [3] [4].

The compound's fundamental properties stem from its molecular structure, which features a thiol group (-SH) attached to an acetamide backbone that bears a methyl substituent on the nitrogen atom [1]. This structural arrangement creates a molecule with dual functionality: the thiol group provides strong nucleophilic character and metal-binding capability, while the amide group influences solubility, stability, and hydrogen-bonding interactions [2] [5].

Fundamental Chemical Properties

Redox Behavior and Thiol Reactivity

The redox chemistry of N-(Methyl)mercaptoacetamide is dominated by the reactivity of its thiol functional group, which serves as the primary site for oxidation-reduction reactions [6] [7]. The compound exhibits characteristic thiol reactivity patterns that are fundamental to its biological and synthetic applications, with the thiol group existing in equilibrium between the protonated form (R-SH) and the deprotonated thiolate anion (R-S⁻) depending on the pH environment [7] [8].

Thiol Oxidation Mechanisms

The primary oxidation pathway for N-(Methyl)mercaptoacetamide involves the formation of disulfide bonds through intermolecular coupling reactions [9] [10]. Under mild oxidizing conditions, two molecules of the compound undergo oxidation to form a symmetric disulfide bridge, with the reaction proceeding via a nucleophilic substitution mechanism [9]. The reaction kinetics follow second-order behavior, with rate constants typically ranging from 10² to 10⁴ M⁻¹s⁻¹ depending on pH and the presence of catalytic metal ions [10].

The compound's pKa value of 8.12±0.10 indicates that at physiological pH, approximately 10-15% of the molecules exist in the reactive thiolate form [8]. This deprotonated species exhibits significantly enhanced nucleophilicity compared to the neutral thiol, making it the predominant reactive species in biological systems [7]. The thiolate form readily participates in nucleophilic substitution reactions with electrophiles, including disulfides, haloalkanes, and oxidized metal centers [6] [11].

Advanced Oxidation Products

Beyond simple disulfide formation, N-(Methyl)mercaptoacetamide can undergo further oxidation to generate sulfenic, sulfinic, and sulfonic acid derivatives under more aggressive conditions [12] [13]. The initial two-electron oxidation by hydrogen peroxide or other peroxides yields the corresponding sulfenic acid (R-SOH), which is highly reactive and prone to further transformation [13]. The sulfenic acid intermediate can react with additional thiol groups to form mixed disulfides or undergo further oxidation to the sulfinic acid (R-SO₂H) and ultimately to the sulfonic acid (R-SO₃H) [12].

These oxidation reactions proceed with dramatically different kinetics, with the initial sulfenic acid formation occurring at rates of 10⁶ to 10⁸ M⁻¹s⁻¹ in the presence of strong oxidants [13]. The subsequent oxidation steps are generally slower, allowing for the potential isolation and characterization of intermediate oxidation states under carefully controlled conditions [12].

Reductive Properties

N-(Methyl)mercaptoacetamide functions as a mild reducing agent, capable of reducing various oxidized sulfur species, metal centers, and organic electrophiles [2] [14]. The compound exhibits particular efficacy in reducing methionine sulfoxide moieties, restoring them to the parent methionine residues [2]. This reducing capability extends to transition metal complexes, where the thiol group can facilitate metal center reduction while simultaneously forming coordination bonds [15].

The reductive potential of the compound is influenced by the electron-withdrawing nature of the amide group, which moderates the electron density at the sulfur center [7]. This electronic effect results in a reducing agent that is sufficiently powerful for many synthetic and biological applications while maintaining stability under ambient conditions [5].

| Redox Process | Rate Constant (M⁻¹s⁻¹) | Products | Conditions |

|---|---|---|---|

| Disulfide formation [9] | 10²-10⁴ | R-S-S-R | pH 7-8, air |

| H₂O₂ oxidation [13] | 10⁶-10⁸ | R-SOH | Aqueous, pH 7 |

| Metal reduction [15] | 10³-10⁵ | M⁽ⁿ⁻¹⁾⁺ + R-S-M | Various pH |

| Electrophile addition [9] | 10²-10⁴ | R-S-X | Organic solvents |

Coordination Chemistry with Transition Metals

The coordination chemistry of N-(Methyl)mercaptoacetamide with transition metals represents a fascinating area of study that combines the soft Lewis base character of the thiol group with the potential for secondary coordination through the amide functionality [16] [17]. The compound exhibits preferential binding to soft Lewis acid metal centers, following the principles of hard-soft acid-base theory, with particularly strong affinities for late transition metals such as copper, silver, zinc, and mercury [15] [17].

Zinc Coordination Complexes

Zinc(II) forms highly stable complexes with N-(Methyl)mercaptoacetamide, typically adopting tetrahedral coordination geometries [18] [4]. Crystal structure analyses of zinc-mercaptoacetamide complexes reveal Zn-S bond distances of approximately 2.3 Å, with the thiolate sulfur atom serving as the primary coordination site [4]. The coordination geometry around zinc is slightly distorted from ideal tetrahedral, with ligand-metal-ligand angles ranging from 94° to 127° [18].

The zinc coordination is further stabilized by secondary interactions involving the amide functionality [4]. The carbonyl oxygen can participate in hydrogen bonding networks with coordinated water molecules or other ligands, while the amide NH group can serve as a hydrogen bond donor to nearby electronegative centers [18]. These secondary interactions contribute significantly to the overall stability of the zinc complexes and influence their biological activity as enzyme inhibitors [4].

In histone deacetylase 6 (HDAC6) complexes, the mercaptoacetamide forms a unique coordination pattern where the thiolate coordinates directly to the active site zinc, while the amide NH group forms a critical hydrogen bond with histidine 574 [18] [4]. This dual binding mode contributes to the remarkable selectivity and potency of mercaptoacetamide-based HDAC6 inhibitors [4].

Copper Coordination Systems

Copper exhibits exceptional affinity for N-(Methyl)mercaptoacetamide, forming complexes with both Cu(I) and Cu(II) oxidation states [15]. The compound demonstrates particular selectivity for copper over other divalent metal ions, with binding constants that exceed those for zinc and nickel by several orders of magnitude [15]. This selectivity arises from the matched softness of copper centers and thiolate ligands, resulting in highly covalent metal-sulfur interactions [17].

Copper(I) complexes typically adopt linear or trigonal coordination geometries, with Cu-S bond distances ranging from 2.2 to 2.4 Å [15]. The reduced coordination number in Cu(I) complexes is attributed to the filled d¹⁰ electronic configuration and the preference for lower coordination numbers to minimize ligand-ligand repulsion [15]. These complexes exhibit remarkable stability in both solid state and solution, making them valuable as synthetic intermediates and catalytic species [15].

Copper(II) complexes display more varied coordination geometries, including square planar and tetrahedral arrangements depending on the ligand environment and counterions present [15]. The Cu(II)-thiolate interaction is characterized by significant covalent character, as evidenced by the relatively short bond distances (2.1-2.3 Å) and the distinctive spectroscopic signatures of these complexes [15].

Silver and Other Precious Metals

Silver(I) forms particularly stable coordination polymers with thiolate ligands, including N-(Methyl)mercaptoacetamide [19] [20]. These complexes often adopt extended structures where the thiolate ligands bridge multiple silver centers, creating one-dimensional chains or two-dimensional networks [20]. The Ag-S bond distances typically range from 2.4 to 2.6 Å, reflecting the larger ionic radius of silver compared to copper and zinc [19].

The coordination geometry around silver centers in these polymers can vary from linear to trigonal, depending on the degree of aggregation and the presence of additional ligands [19]. The flexibility in coordination number and geometry makes silver-thiolate systems particularly interesting for materials applications, including conductive polymers and sensors [20].

Iron, Cobalt, and Nickel Complexes

First-row transition metals such as iron, cobalt, and nickel form moderately stable complexes with N-(Methyl)mercaptoacetamide [15] [21]. These complexes typically adopt octahedral or tetrahedral coordination geometries, with metal-sulfur bond distances ranging from 2.2 to 2.6 Å depending on the specific metal and oxidation state [15].

Nickel(II) complexes are of particular interest due to their relevance to metalloenzyme active sites [15] [21]. The compound can serve as a structural and functional mimic of cysteine residues in nickel-containing enzymes, providing insights into enzyme mechanism and structure-function relationships [15]. The moderate stability of nickel-thiolate complexes allows for dynamic coordination behavior that can be exploited in catalytic applications [21].

| Metal Ion | Coordination Geometry | Bond Length (Å) | Stability Constant | Applications |

|---|---|---|---|---|

| Zn(II) [18] [4] | Tetrahedral | 2.3 | Log K = 8-12 | Enzyme inhibition |

| Cu(I) [15] | Linear/Trigonal | 2.2-2.4 | Log K = 15-20 | Catalysis |

| Cu(II) [15] | Square planar | 2.1-2.3 | Log K = 12-16 | Bioinorganic models |

| Ag(I) [19] [20] | Linear/Trigonal | 2.4-2.6 | Log K = 10-14 | Materials |

| Ni(II) [15] [21] | Octahedral | 2.2-2.4 | Log K = 6-10 | Enzyme models |

Solubility and Stability Under Varying Conditions

The solubility and stability characteristics of N-(Methyl)mercaptoacetamide are critical factors that determine its utility in various applications, from pharmaceutical formulations to synthetic chemistry [5] [22]. The compound exhibits a complex solubility profile that is strongly influenced by pH, temperature, and the presence of other chemical species in solution [5].

pH-Dependent Solubility

The solubility of N-(Methyl)mercaptoacetamide shows marked pH dependence, with significantly enhanced solubility under acidic conditions compared to neutral or basic environments [5] [22]. At pH 1.2, representing gastric conditions, the compound exhibits very high solubility (>50 mg/mL), while at physiological pH (7.4), the solubility decreases to moderate levels (10-20 mg/mL) [5].

This pH-dependent behavior arises from the protonation state of both the thiol group and the amide nitrogen [5]. Under acidic conditions, the thiol group remains predominantly protonated, reducing intermolecular hydrogen bonding and disulfide formation that could decrease solubility [22]. Additionally, potential protonation of the amide nitrogen under strongly acidic conditions can enhance electrostatic interactions with water molecules, further improving solubility [5].

The compound maintains good solubility in phosphate-buffered saline (PBS) at pH 7.4, making it suitable for biological applications [5]. However, prolonged exposure to basic conditions (pH >8) can lead to increased thiol oxidation and subsequent precipitation of disulfide products [23].

Temperature and Thermal Stability

Thermal stability represents a significant limitation for N-(Methyl)mercaptoacetamide, particularly at elevated temperatures [24]. The compound remains stable at room temperature (20-25°C) for extended periods when stored under inert atmosphere, but begins to show signs of decomposition at temperatures above 60°C [24].

The primary thermal decomposition pathway involves the elimination of hydrogen sulfide, leading to the formation of N-methylacetamide and sulfur-containing byproducts [24]. This decomposition process is accelerated in the presence of oxygen, where competing oxidation reactions can occur simultaneously [25] [23].

For long-term storage, the compound is typically maintained at 2-8°C under nitrogen or argon atmosphere to minimize both thermal decomposition and atmospheric oxidation [2]. Under these conditions, the compound maintains >95% purity for periods exceeding one year [2].

Solvent Effects and Lipophilicity

N-(Methyl)mercaptoacetamide demonstrates excellent solubility in polar protic solvents such as water, methanol, and ethanol [26]. The compound's log D value (octanol/water partition coefficient) ranges from 1.5 to 2.5 depending on pH, indicating moderate lipophilicity that is favorable for membrane permeability [5].

In polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, the compound shows good to moderate solubility [3]. However, solubility in nonpolar solvents such as hexane or dichloromethane is limited, reflecting the polar nature of both the thiol and amide functional groups [3].

The moderate lipophilicity of the compound contributes to its favorable pharmacokinetic properties, including good intestinal absorption and tissue distribution [5]. Studies using Caco-2 cell monolayers as an intestinal absorption model demonstrate high apparent permeability coefficients (Papp) of 7.33 × 10⁻⁶ to 15.0 × 10⁻⁶ cm/s [5].

Atmospheric Stability and Oxidation

The most significant stability challenge for N-(Methyl)mercaptoacetamide is its susceptibility to atmospheric oxidation [25] [23]. When exposed to air at ambient conditions, the compound undergoes gradual oxidation over periods of 2-4 hours, primarily forming the corresponding disulfide [25].

The oxidation process is accelerated by several factors, including elevated temperature, presence of metal catalysts (particularly iron and copper), and exposure to light [25] [23]. UV radiation can promote radical-mediated oxidation pathways that lead to more complex oxidation products beyond simple disulfides [23].

To minimize oxidative degradation, formulations containing N-(Methyl)mercaptoacetamide often include antioxidants such as ascorbic acid or tocopherol [23]. Additionally, chelating agents like EDTA can be employed to sequester trace metal ions that might catalyze oxidation reactions [25].

Stability in Biological Media

In biological environments, the stability of N-(Methyl)mercaptoacetamide is influenced by the presence of endogenous thiols, enzymes, and metal ions [5] [27]. The compound shows good stability in human plasma, with half-lives ranging from 8 to 12 hours depending on the specific plasma source and storage conditions [5].

The primary degradation pathway in biological media involves thiol-disulfide exchange reactions with endogenous thiols such as cysteine and glutathione [27]. These reactions can lead to the formation of mixed disulfides, which may either enhance or diminish the biological activity of the compound depending on the specific application [27].

| Condition | Stability | Half-life | Primary Degradation |

|---|---|---|---|

| pH 1-3, 25°C [5] [22] | High | >24 hours | Minimal |

| pH 7.4, 25°C [5] | Good | 8-12 hours | Slow oxidation |

| pH 8-10, 25°C [23] | Moderate | 6-8 hours | Thiol oxidation |

| Air exposure, 25°C [25] [23] | Poor | 2-4 hours | Disulfide formation |

| Elevated temperature (60°C) [24] | Poor | <1 hour | Thermal decomposition |

| UV light exposure [23] | Moderate | 4-6 hours | Photo-oxidation |

| Reducing environment [9] | Excellent | Indefinite | None |

| Metal ion presence [18] [15] | Variable | Enhanced | Complex formation |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant